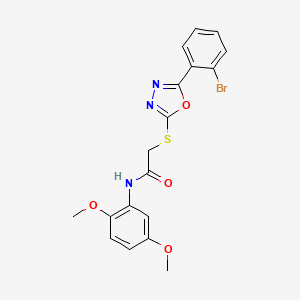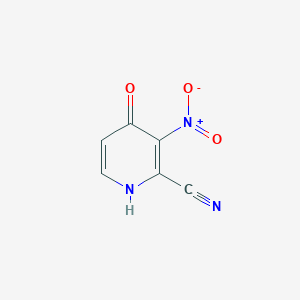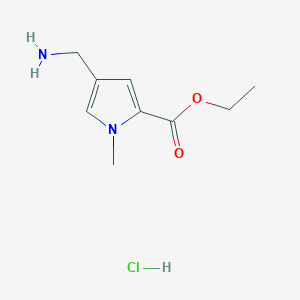
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrrole is reacted with formaldehyde and a secondary amine.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
化学反应分析
Types of Reactions
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
科学研究应用
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar in structure but with an indole ring instead of a pyrrole ring.
Ethyl 4-(dimethylaminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: Similar but with a dimethylaminomethyl group instead of an aminomethyl group.
Uniqueness
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water, due to the hydrochloride salt, also makes it more versatile for various applications compared to its analogs.
属性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
ethyl 4-(aminomethyl)-1-methylpyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-3-13-9(12)8-4-7(5-10)6-11(8)2;/h4,6H,3,5,10H2,1-2H3;1H |
InChI 键 |
WNFVDHZXNQTDHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CN1C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



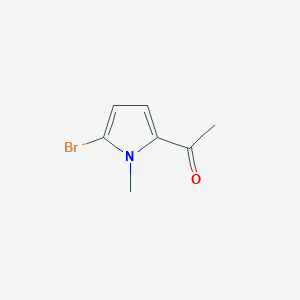
![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B15054494.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15054502.png)
![7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15054515.png)
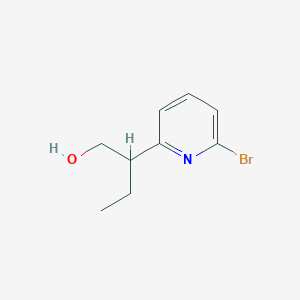
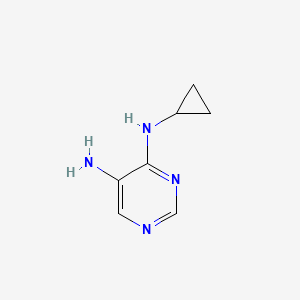
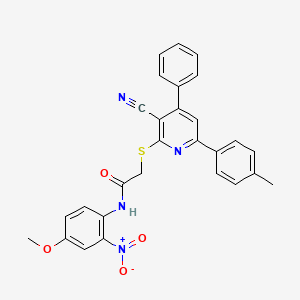
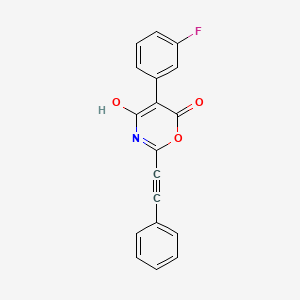
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
